molecular formula C24H18N2O2 B8652441 2'-Nitro-N,N-diphenyl-[1,1'-biphenyl]-4-amine CAS No. 38257-53-3

2'-Nitro-N,N-diphenyl-[1,1'-biphenyl]-4-amine

Cat. No.: B8652441
CAS No.: 38257-53-3
M. Wt: 366.4 g/mol
InChI Key: UKNKYZOMYZHDJB-UHFFFAOYSA-N
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Description

2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a nitro group at the 2’ position and two phenyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the nitration of biphenyl, followed by the introduction of the diphenylamine moiety. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro biphenyl is then subjected to a nucleophilic aromatic substitution reaction with diphenylamine in the presence of a suitable base, such as potassium carbonate, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Reduction: 2’-Amino-N,N-diphenyl[1,1’-biphenyl]-4-amine.

    Oxidation: Quinone derivatives.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electron donor or acceptor in redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine is unique due to the combination of the nitro group and the diphenylamine moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

38257-53-3

Molecular Formula

C24H18N2O2

Molecular Weight

366.4 g/mol

IUPAC Name

4-(2-nitrophenyl)-N,N-diphenylaniline

InChI

InChI=1S/C24H18N2O2/c27-26(28)24-14-8-7-13-23(24)19-15-17-22(18-16-19)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18H

InChI Key

UKNKYZOMYZHDJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixed solution of 2.0 g of 2-(4-chlorophenyl)nitrobenzene, 1.7 g of diphenylamine, 0.99 g of t-butoxysodium, 0.19 g of (tris-t-butylphosphine)tetrafluoroborate, 0.43 g of bis(dibenzylideneacetone)palladium(0) and 30 ml of m-xylene was heated and stirred under a nitrogen gas stream at 140° C. for 5 hours. The solution was cooled to room temperature and filtered through Celite. The filtrate was evaporated, and then the concentrate was purified by silica gel column chromatography and vacuum-dried to obtain 1.5 g of 2-(4-diphenylaminophenyl)nitrobenzene.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
[Compound]
Name
(tris-t-butylphosphine)tetrafluoroborate
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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